VU 10010

Descripción general

Descripción

VU 10010 es un potenciador alostérico altamente selectivo del receptor muscarínico de acetilcolina M4. Este compuesto ha demostrado un potencial significativo en la mejora de la afinidad de la acetilcolina por el receptor muscarínico de acetilcolina M4, aumentando así el acoplamiento del receptor a las proteínas G .

Aplicaciones Científicas De Investigación

VU 10010 tiene varias aplicaciones de investigación científica, particularmente en los campos de la neurociencia y la farmacología. Se utiliza para estudiar el papel del receptor muscarínico de acetilcolina M4 en varios procesos fisiológicos y patológicos. Este compuesto ha mostrado potencial en la modulación de la neurotransmisión, lo que podría tener implicaciones para el tratamiento de trastornos neurológicos como la esquizofrenia y la enfermedad de Alzheimer .

Mecanismo De Acción

VU 10010 ejerce sus efectos uniéndose a un sitio alostérico en el receptor muscarínico de acetilcolina M4. Esta unión aumenta la afinidad del receptor por la acetilcolina y mejora su acoplamiento a las proteínas G. La mayor interacción receptor-ligando conduce a una mejor transducción de señales y modulación de la neurotransmisión .

Análisis Bioquímico

Biochemical Properties

VU 10010 interacts with M4 acetylcholine receptors, acting as an allosteric potentiator . This means that it binds to an allosteric site on the receptor, increasing the receptor’s affinity for acetylcholine and enhancing its coupling to G-proteins .

Cellular Effects

The interaction of this compound with M4 acetylcholine receptors has significant effects on cellular processes. By enhancing the activity of these receptors, this compound can influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with M4 acetylcholine receptors. It binds to an allosteric site on the receptor, which increases the receptor’s affinity for acetylcholine and enhances its coupling to G-proteins .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de VU 10010 involucra múltiples pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. típicamente involucra el uso de solventes orgánicos, catalizadores y ambientes de reacción controlados para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de solventes y reactivos de grado industrial y el empleo de reactores a gran escala. El proceso también implicaría rigurosos controles de calidad para garantizar la consistencia y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: VU 10010 principalmente experimenta reacciones de potenciación alostérica con el receptor muscarínico de acetilcolina M4. No exhibe actividad significativa en otros subtipos de receptores muscarínicos de acetilcolina .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones que involucran this compound incluyen solventes orgánicos como dimetilsulfóxido, catalizadores y varios reactivos específicos de grupos funcionales. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar resultados óptimos .

Principales productos formados: El principal producto formado a partir de la reacción de this compound con el receptor muscarínico de acetilcolina M4 es un complejo receptor-ligando mejorado, que exhibe una mayor afinidad por la acetilcolina y una mejor unión a las proteínas G .

Comparación Con Compuestos Similares

Compuestos similares:

- VU 0152100

- Tiquizium

- L-Hyoscyamine

- YM17E

Singularidad: VU 10010 es único en su alta selectividad y potencia como potenciador alostérico del receptor muscarínico de acetilcolina M4. A diferencia de otros compuestos similares, this compound no exhibe actividad significativa en otros subtipos de receptores muscarínicos de acetilcolina, lo que lo convierte en una herramienta valiosa para estudiar el papel específico del receptor M4 en varios procesos fisiológicos y patológicos .

Propiedades

IUPAC Name |

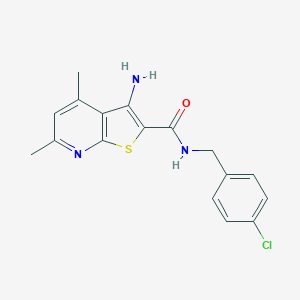

3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRULFHDSFKYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351931 | |

| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633283-39-3 | |

| Record name | 3-Azanyl-N-((4-chlorophenyl)methyl)-4,6-dimethyl-thieno(2,3-b)pyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633283393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 633283-39-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AZANYL-N-((4-CHLOROPHENYL)METHYL)-4,6-DIMETHYL-THIENO(2,3-B)PYRIDINE-2-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GR9YM9MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of VU10010?

A: VU10010 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR). This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. This binding enhances the receptor's affinity for acetylcholine and increases its coupling to G proteins, leading to amplified downstream signaling. [, , ]

Q2: What are the physiological effects of VU10010 in the hippocampus?

A: In the hippocampus, VU10010 selectively enhances the inhibitory effects of carbachol (a cholinergic agonist) on excitatory synaptic transmission. [, , ] This effect is absent in M4 knockout mice, confirming the selectivity of VU10010 for the M4 receptor subtype. []

Q3: Are there any other known effects of VU10010 on the muscarinic acetylcholine system?

A: In radioligand binding assays using rat brain membranes, VU10010 potentiated the acetylcholine-induced stimulation of [(35)S]GTPγS binding, a measure of G protein activation. [] This effect was observed in various brain regions, including the cortex, hippocampus, and striatum, further confirming the compound's ability to modulate M4 receptor activity. []

- An allosteric potentiator suggests a role for M4 muscarinic acetylcholine receptor (mAChR) in modulating excitatory hippocampal synaptic transmission.

- An allosteric potentiator of M4 mAChR modulates hippocampal synaptic transmission.

- Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats.

- Functional activation of G-proteins coupled with muscarinic acetylcholine receptors in rat brain membranes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)

![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)